molecular formula C9H14O3 B3015795 Methyl 1-(2-methyloxiran-2-yl)cyclobutane-1-carboxylate CAS No. 2248293-59-4

Methyl 1-(2-methyloxiran-2-yl)cyclobutane-1-carboxylate

Cat. No.: B3015795
CAS No.: 2248293-59-4
M. Wt: 170.208
InChI Key: ITANVPASHGAWFT-UHFFFAOYSA-N
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Description

This compound features a cyclobutane ring fused with an oxirane (epoxide) ring, making it an interesting subject for studies in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-methyloxiran-2-yl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with epoxide precursors under controlled conditions. One common method includes the use of cyclobutane-1-carboxylic acid as a starting material, which is then reacted with an epoxide such as 2-methyloxirane in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-methyloxiran-2-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to open the epoxide ring.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-(2-methyloxiran-2-yl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-methyloxiran-2-yl)cyclobutane-1-carboxylate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The cyclobutane ring provides structural stability and influences the compound’s reactivity and interactions .

Comparison with Similar Compounds

  • Methyl 2-oxo-1-cycloheptanecarboxylate
  • Methyl 2-oxocyclopentanecarboxylate

Comparison: Methyl 1-(2-methyloxiran-2-yl)cyclobutane-1-carboxylate is unique due to the presence of both a cyclobutane and an epoxide ring, which imparts distinct chemical properties and reactivity. In contrast, similar compounds like Methyl 2-oxo-1-cycloheptanecarboxylate and Methyl 2-oxocyclopentanecarboxylate lack the epoxide ring, resulting in different reactivity and applications .

Properties

IUPAC Name

methyl 1-(2-methyloxiran-2-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8(6-12-8)9(4-3-5-9)7(10)11-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITANVPASHGAWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2(CCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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